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Cat. No.: B15570744

Audience: Researchers, scientists, and drug development professionals.
Introduction:

FFN511 is a fluorescent false neurotransmitter that serves as a powerful tool for visualizing and
gquantifying presynaptic activity in real-time within acute brain slices.[1][2] This optical tracer is a
substrate for the vesicular monoamine transporter 2 (VMAT2), allowing it to accumulate in
synaptic vesicles of monoaminergic neurons, particularly dopaminergic terminals.[3][4] Upon
neuronal stimulation, FFN511 is released along with endogenous neurotransmitters, and the
resulting decrease in fluorescence intensity (destaining) can be monitored using live-cell
imaging techniques such as multiphoton microscopy.[3][5] This enables the direct
measurement of neurotransmitter release from individual presynaptic boutons, providing
unprecedented spatial resolution for studying synaptic function and plasticity.[1][3]

Key Features of FFN511.:

o Optical Tracer for Monoamine Release: FFN511 acts as a fluorescent surrogate for
monoamine neurotransmitters, enabling the visualization of their uptake and release.[3]

* VMAT2 Substrate: It is specifically taken up into synaptic vesicles by VMAT2.[3][4]

e High Spatial Resolution: Allows for the imaging of neurotransmitter release from individual
synaptic terminals.[1][3]
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o Compatibility: FFN511 is compatible with GFP-based tags and other fluorescent probes,
facilitating multi-labeling experiments.[3]

o Live-Cell Imaging: Suitable for use in live acute brain slices, enabling the study of dynamic
synaptic processes.[3][5]

Experimental Protocols
Preparation of Acute Brain Slices

A reliable method for preparing healthy acute brain slices is crucial for successful FFN511
imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to
enhance neuronal viability.[6][7]

Materials:

NMDG-based artificial cerebrospinal fluid (aCSF)

Standard aCSF

Vibrating microtome

Dissection tools

Carbogen gas (95% 02 / 5% CQO2)

Procedure:

o Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated
NMDG-aCSF.

o Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.

e Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300
pum thick) in ice-cold, carbogenated NMDG-aCSF.[5]

o Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a brief
recovery period (e.g., 10-15 minutes).
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o Transfer the slices to a holding chamber containing standard aCSF at room temperature and
allow them to equilibrate for at least 1 hour before FFN511 loading.[5] Slices can typically be
used for imaging for up to 4 hours after preparation.[5]

FFN511 Loading Protocol

Materials:

o FFN511 stock solution (e.g., in DMSO)
o Standard aCSF

Procedure:

o Prepare a loading solution by diluting the FFN511 stock solution in standard aCSF to a final
concentration of 5-10 uM.[3]

 Incubate the acute brain slices in the FFN511 loading solution for 30 minutes at 32-34°C.[3]
It is critical to keep the incubation time under 40 minutes to avoid non-specific staining.[8]

o After incubation, wash the slices in fresh, FFN511-free aCSF for at least 30 minutes to
remove excess dye.

Live Imaging of FFN511

Equipment:

Multiphoton laser-scanning microscope

Recording chamber for submerged slices

Perfusion system

Stimulation electrode (e.g., bipolar tungsten electrode)

Procedure:

o Transfer a loaded brain slice to the recording chamber on the microscope stage.
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o Continuously perfuse the slice with carbogenated aCSF at a rate of 1-2 ml/min.[5]

e Use a platinum harp with nylon strings to gently hold the slice in place and minimize
movement.[5]

« ldentify the region of interest (e.g., striatum, cortex) and locate FFN511-labeled puncta,
which represent presynaptic terminals.[3]

e Acquire baseline fluorescence images (xyz stacks over time) before stimulation.
 Induce neurotransmitter release and FFN511 destaining using one of the following methods:

o Electrical Stimulation: Apply electrical pulses through a bipolar electrode placed near the
imaging area. Stimulation parameters can be varied (e.g., 1 Hz, 4 Hz, 20 Hz) to study
frequency-dependent release.[3]

o High Potassium Depolarization: Perfuse the slice with aCSF containing a high
concentration of KCI (e.g., 70 mM) to induce widespread depolarization and release.[5][8]

o Pharmacological Stimulation: Apply drugs like amphetamine (e.g., 20 uM) to induce
neurotransmitter release.[3][8]

e Acquire a time-lapse series of images during and after stimulation to monitor the decrease in
FFN511 fluorescence.

Data Presentation

Table 1: FFN511 Properties and Loading Parameters

Parameter Value Reference
VMAT2 Inhibition (IC50) 1uM [3]
Loading Concentration 5-10 uM [3]
Loading Time 30 minutes [3]

Maximum Recommended )
' ' < 40 minutes [8]
Loading Time
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Table 2: FFN511 Destaining Parameters and Observations

Concentration /

Stimulation Method Observation Reference
Frequency
Exponential
Electrical Stimulation 1Hz destaining with a [3]

specific half-life (t1/2)

Exponential
Electrical Stimulation 4 Hz destaining with a [3]
specific half-life (t1/2)

Exponential
Electrical Stimulation 20 Hz destaining with a [3]
specific half-life (t1/2)

) ) Destaining within 2
High Potassium (KCI) 70 mM ) [518]
minutes

Substantial loss of
Amphetamine 20 uM fluorescence after 20 [31[8]

minutes

Destaining identical to
unstimulated controls,
200 uM indicating Ca2+- [3]

dependency of

Cadmium Chloride
(Ca2+ blocker)

release

Visualizations
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Mechanism of FFN511 uptake and release.
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Experimental workflow for FFN511 live imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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